molecular formula C14H17N3 B2901879 8-(Piperazin-1-ylmethyl)quinoline CAS No. 929974-85-6

8-(Piperazin-1-ylmethyl)quinoline

Cat. No.: B2901879
CAS No.: 929974-85-6
M. Wt: 227.311
InChI Key: YSSWAYHCOQPTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Piperazin-1-ylmethyl)quinoline is a heterocyclic compound that features a quinoline core with a piperazine moiety attached via a methylene bridge.

Chemical Reactions Analysis

Types of Reactions: 8-(Piperazin-1-ylmethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

    Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

    Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.

Comparison: 8-(Piperazin-1-ylmethyl)quinoline is unique due to the combination of the quinoline and piperazine moieties, which imparts distinct biological activities. Unlike quinoline, which primarily exhibits antibacterial properties, the addition of the piperazine moiety enhances its potential as an enzyme inhibitor and broadens its range of applications .

Properties

IUPAC Name

8-(piperazin-1-ylmethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSWAYHCOQPTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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